molecular formula C8H11ClN2 B2480794 (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 2442565-23-1

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No. B2480794
CAS RN: 2442565-23-1
M. Wt: 170.64
InChI Key: VUJXLKVRHHCKDR-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine and its derivatives involves several methods, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing a promising yield of up to 87.4% (Fu Chun, 2007). Moreover, specific synthetic pathways involve reactions with nucleophiles under acidic or basic conditions to produce a variety of substituted derivatives (T. Goto et al., 1991).

Molecular Structure Analysis

Molecular structure determination of similar cyclic compounds, such as 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile, through X-ray crystallography, reveals critical insights into their conformation and bonding patterns, which are essential for understanding their chemical reactivity and properties (A. Moustafa & A. S. Girgis, 2007).

Chemical Reactions and Properties

The compound exhibits varied reactivity, including cycloaddition reactions, which are fundamental for the synthesis of complex heterocyclic compounds. These reactions enable the transformation of simple molecules into more complex structures with potential biological activity (Stef M. Vandenberghe et al., 1996).

Physical Properties Analysis

While specific data on the physical properties of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is not readily available, related compounds often undergo detailed analysis to determine their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for their application in synthetic routes and for determining their storage and handling requirements.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under different chemical conditions, are determined by the compound's molecular structure. For instance, its reactivity with nucleophiles under acidic or basic conditions to produce a variety of substituted derivatives indicates a versatile chemistry that can be exploited for synthesizing a broad range of biologically active molecules (T. Goto et al., 1991).

Scientific Research Applications

Pharmaceutical and Synthetic Applications

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is primarily used in pharmaceutical research. Its derivatives are involved in synthesizing various pharmaceuticals, including antibiotics like Cefpirome, a fourth-generation cephalosporin. This compound also finds application in bactericide and antimicrobial research, demonstrating its broad utility in drug development and disease treatment. Additionally, its role extends to the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics, showcasing its versatility beyond medical applications (Fu Chun, 2007).

Chemical Synthesis and Modification

Various methods have been developed for synthesizing and modifying this compound. These include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, has shown promise due to its high yield potential, reaching up to 87.4%, indicating a better development prospect for this method. Such synthetic methods are crucial for producing high-quality and pure compounds necessary for effective pharmaceuticals (Zhao Xin-qi, 2007).

Structural and Biological Studies

The compound and its derivatives have been the subject of numerous structural studies, including X-ray diffraction analyses. These studies are fundamental in understanding the molecular and crystal structures, which are essential for predicting and enhancing their biological activities. For instance, studies on enantiomeric derivatives have revealed differences in their antitumor activities, highlighting the importance of stereochemistry in drug efficacy (Gao et al., 2015).

properties

IUPAC Name

(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHTKKYRWAVTH-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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